methyl 4-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a methoxyphenyl group, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Benzoate Ester: This is typically done through esterification reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: This compound can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives and methoxyphenyl-substituted molecules. Compared to these compounds, METHYL 4-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20N4O4S/c1-30-17-9-5-14(6-10-17)18-11-24-21-20(18)25-13-26-22(21)32-12-19(28)27-16-7-3-15(4-8-16)23(29)31-2/h3-11,13,24H,12H2,1-2H3,(H,27,28) |
InChI Key |
YBRFHXWGKVQADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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